Product packaging for Crotonic acid, 2-acetamido-3-methyl-(Cat. No.:CAS No. 6642-21-3)

Crotonic acid, 2-acetamido-3-methyl-

Cat. No.: B096875
CAS No.: 6642-21-3
M. Wt: 157.17 g/mol
InChI Key: VVBDLUDKPUDRKT-UHFFFAOYSA-N
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Description

Crotonic acid, 2-acetamido-3-methyl-, is a substituted derivative of crotonic acid (but-2-enoic acid) featuring an acetamido group at position 2 and a methyl group at position 2. These modifications likely influence solubility, acidity, and reactivity, warranting comparative analysis with structurally related compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B096875 Crotonic acid, 2-acetamido-3-methyl- CAS No. 6642-21-3

Properties

CAS No.

6642-21-3

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-acetamido-3-methylbut-2-enoic acid

InChI

InChI=1S/C7H11NO3/c1-4(2)6(7(10)11)8-5(3)9/h1-3H3,(H,8,9)(H,10,11)

InChI Key

VVBDLUDKPUDRKT-UHFFFAOYSA-N

SMILES

CC(=C(C(=O)O)NC(=O)C)C

Canonical SMILES

CC(=C(C(=O)O)NC(=O)C)C

Other CAS No.

6642-21-3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Crotonic Acid (CAS 3724-65-0)
  • Structure: Unsubstituted but-2-enoic acid.
  • Key Properties: High corrosivity and irritancy (skin, eyes, respiratory system) . Forms via β-elimination in polyhydroxyalkanoate (PHA) degradation at elevated temperatures .
  • Comparison : The absence of substituents in crotonic acid results in higher volatility and acute toxicity compared to its substituted derivatives. The acetamido and methyl groups in 2-acetamido-3-methylcrotonic acid likely reduce volatility and alter metabolic pathways in bacterial systems .
3-Methylcrotonic Acid
  • Structure : Crotonic acid with a methyl group at position 3.
  • Key Properties: Increased hydrophobicity due to the methyl group. Potential steric hindrance affecting reaction kinetics.
  • Comparison : The additional acetamido group in 2-acetamido-3-methylcrotonic acid introduces hydrogen-bonding sites, enhancing solubility in polar solvents relative to 3-methylcrotonic acid.
5-Acetamido-2-Methylpyridine-3-Carboxylic Acid (CAS 1248550-93-7)
  • Structure : Aromatic system with acetamido and methyl substituents.
  • Key Properties :
    • Enhanced stability due to aromaticity.
    • Applications in pharmaceutical intermediates .
  • Comparison: The non-aromatic backbone of 2-acetamido-3-methylcrotonic acid may confer greater conformational flexibility but lower thermal stability.

Physicochemical Properties

Table 1: Hypothetical Property Comparison Based on Substituent Effects

Property Crotonic Acid 3-Methylcrotonic Acid 2-Acetamido-3-Methylcrotonic Acid
Molecular Weight (g/mol) 86.09 100.12 ~157.15 (estimated)
Water Solubility Moderate Low Moderate-High (polar groups)
pKa (approximate) 4.7 ~4.5-5.0 ~3.8-4.2 (electron-withdrawing acetamido)
Volatility High Moderate Low

Notes:

  • Acetamido groups lower pKa by stabilizing the deprotonated form via electron withdrawal.
  • Methyl groups reduce water solubility but enhance lipid compatibility .

Preparation Methods

Halogenation and Palladium-Catalyzed Coupling

Patent literature describes the synthesis of 4-acetamido-5-chloro-2-hydroxybenzoic acid methyl ester via dichlorohydantoin-mediated halogenation at 80–85°C in acetonitrile. This two-step process—halogenation followed by palladium-catalyzed coupling with trimethylethynylsilane—could be adapted to introduce methyl groups at the β-position of crotonic acid. For instance, cuprous iodide and bistriphenylphosphine palladium dichloride facilitate Sonogashira-type couplings, enabling the installation of alkyl or silyl groups.

Table 1: Representative Reaction Conditions for Halogenation and Coupling

StepReagentsTemperature (°C)Yield (%)
HalogenationDichlorohydantoin, CH₃CN80–8592
CouplingPdCl₂(PPh₃)₂, CuI, Trimethylethynylsilane55–6070.8

Optimization of Protecting Group Strategies

The selective protection of hydroxyl and amino groups is critical in multi-step syntheses. In analogous systems, triphenylmethyl (trityl) groups protect primary alcohols under mild acidic conditions, while acetyl groups stabilize secondary amines. For crotonic acid derivatives, orthogonal protection schemes could involve:

  • Trityl Protection : Shielding the carboxylic acid moiety during acetylation or methylation.

  • Acetyl Protection : Temporarily masking the acetamido group to prevent side reactions during halogenation.

A study on mannosamine prodrugs demonstrates that sequential tritylation and acetylation achieve >85% selectivity for 6-hydroxy protection, a approach adaptable to crotonic acid systems.

Analytical Characterization and Validation

Photoelectron Spectroscopy (PES)

The compound’s ionization energies, measured via He(I) and He(II) PES, provide insights into its electronic structure. The 8.72 eV vertical ionization energy corresponds to electron removal from the nitrogen lone pair of the acetamido group, while the 8.0 eV adiabatic value reflects relaxation effects post-ionization. These data align with computational models predicting charge distribution in α,β-unsaturated amides.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 157.1671 [M+H]⁺ , consistent with the formula C₇H₁₁NO₃. Fragmentation patterns reveal loss of CO₂ (44 Da) and acetamide (59 Da), indicative of the carboxylic acid and acetamido functionalities .

Q & A

Q. What are the recommended methods for synthesizing 2-acetamido-3-methylcrotonic acid, and how can reaction conditions be optimized to ensure high yield and purity?

Methodological Answer: The synthesis of 2-acetamido-3-methylcrotonic acid typically involves acetylation of a precursor amino acid derivative. For example:

  • Step 1 : Start with (R)-2-amino-3-methylcrotonic acid or a structurally similar compound.
  • Step 2 : Perform acetylation using acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetamido group .
  • Step 3 : Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Step 4 : Purify the product using column chromatography or recrystallization. Validate purity using melting point analysis or spectroscopic methods (e.g., NMR, IR) .

Q. Key Considerations :

  • Use inert atmospheres to prevent oxidation.
  • Adjust pH during workup to isolate the free acid or its salt form.

Q. What analytical techniques are most reliable for confirming the structural identity and purity of 2-acetamido-3-methylcrotonic acid?

Methodological Answer: A combination of techniques is required:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., acetamido proton signals at δ 2.0–2.2 ppm) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (amide I/II bands) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • Chromatography : Use HPLC or gas chromatography (GC) with standards to assess purity (>98% by area normalization) .

Q. What safety protocols should be implemented when handling 2-acetamido-3-methylcrotonic acid?

Methodological Answer : Given its structural similarity to crotonic acid (a corrosive compound), adhere to:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Storage : Keep in tightly sealed containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and bases .
  • Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in microbial growth data when using 2-acetamido-3-methylcrotonic acid as a carbon source?

Methodological Answer : Discrepancies may arise from strain-specific metabolic pathways or experimental variables. Strategies include:

  • Control Experiments : Compare growth on alternative carbon sources (e.g., glucose) to rule out general metabolic defects .
  • Gene Expression Analysis : Use RNA-seq or qPCR to verify transcription of β-oxidation genes (e.g., foxA, hcsA) .
  • Phenotypic Replication : Repeat assays under standardized conditions (pH 7.0, 37°C) with triplicate biological replicates.

Q. What strategies are effective in elucidating the stereochemical configuration of 2-acetamido-3-methylcrotonic acid derivatives?

Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., anomalous scattering for heavy atoms) .
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions for enantiomers .
  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) to separate stereoisomers .

Q. Case Study :

  • For (R)-2-acetamido-3-(3-chlorophenyl)propanoic acid, acetylation reaction conditions influenced enantiomeric excess (85% ee via chiral HPLC) .

Q. How does the pKa of 2-acetamido-3-methylcrotonic acid influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer : The pKa governs protonation states and electrophilicity. For crotonic acid (pKa = 4.69), the carboxylate form dominates at physiological pH, reducing reactivity. For the derivative:

  • Experimental Determination : Use potentiometric titration in aqueous/organic mixtures to measure pKa .
  • Kinetic Studies : Compare reaction rates (e.g., with amines) at pH values above/below the pKa.

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